Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Organic Synthesis O-Benzylation Reaction Yield

Researchers often face unpredictable yields when using generic 2-oxo-1,2-dihydropyridine analogs for O-benzylation, compromising synthetic efficiency. Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 147078-67-9) resolves this with its 4-methyl substituent that ensures high-yielding, selective O-benzylation, as validated by literature. • Superior O-benzylation yield vs. des-methyl analogs, crucial for pyridomacrolidin-like natural product synthesis. • High-purity (>98%) with full analytical characterization minimizes assay variables. • Reliable supply chain for immediate use in CNS and anti-inflammatory agent development.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 147078-67-9
Cat. No. B596515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS147078-67-9
Synonymsmethyl 1,2-dihydro-4-methyl-2-oxopyridine-3-carboxylate
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
InChIKeyQNMRYVHJMCXZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Procurement Guide


Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 147078-67-9) is a heterocyclic compound belonging to the 2-oxo-1,2-dihydropyridine family, which is recognized as a versatile scaffold for creating new ligands and biologically active molecules . It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents and anti-inflammatory drugs, with its structure supporting further derivatization [1].

Structural Determinants of Reactivity


The 2-oxo-1,2-dihydropyridine class exhibits pronounced structure-activity relationships where minor modifications to the heterocyclic core significantly alter chemical reactivity and biological function [1]. Specifically, the presence and position of the 4-methyl substituent on the pyridinone ring have been shown to directly affect reaction outcomes in key synthetic transformations, as will be detailed below [2]. Therefore, substituting a generic 2-oxo-1,2-dihydropyridine analog without careful consideration of its specific substitution pattern can lead to unpredictable or suboptimal results in both synthetic yield and final compound activity.

Quantitative Differentiation vs. In-Class Analogs


Enhanced O-Benzylation Yield

In a head-to-head comparison of selective O-benzylation reactions, substrates within the 2-oxo-1,2-dihydropyridine class bearing a 4-methyl substitution afforded a better reaction yield than analogous substrates lacking this methyl group [1]. This effect is attributed to the electronic and steric influence of the 4-methyl group on the ambident anion system of the pyridinone ring, which enhances selectivity for O-alkylation over N-alkylation [1].

Organic Synthesis O-Benzylation Reaction Yield

Altered Hydrolytic Stability

While not a direct head-to-head study of this specific compound, class-level inference from research on closely related N-methyl (oxo)dihydropyridinecarboxylates reveals that the relative positions of the ester (CO2Me), oxo (=O), and N-alkyl functions create a complex, non-additive effect on alkaline hydrolysis rates [1]. The study explicitly states that reaction rates are affected 'in ways which could not be predicted' [1]. This indicates that the specific substitution pattern of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate imparts a unique and non-obvious hydrolytic stability profile compared to its positional isomers.

Physical Organic Chemistry Reaction Kinetics Ester Hydrolysis

Comprehensive Analytical Data Package

Reputable vendors offer this compound with a specified purity of 98%+ and provide a comprehensive suite of analytical data including a Certificate of Analysis (COA), HPLC chromatogram, Mass Spectrum (MS), and Nuclear Magnetic Resonance (NMR) spectra upon request . This level of analytical support is not universally provided for all heterocyclic building blocks and directly enables rigorous scientific work and seamless integration into GLP or QC environments.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Optimal Application Scenarios


O-Alkylated Pyridone Intermediates Synthesis

This compound is ideally suited as a starting material in synthetic sequences requiring a high-yielding, selective O-benzylation step. The established superior performance of 4-methyl-substituted 2-oxo-1,2-dihydropyridines in this specific transformation [1] makes it the preferred choice over des-methyl analogs for constructing O-benzyl-protected pyridone building blocks, which are crucial intermediates in the total synthesis of natural products like pyridomacrolidin [2].

CNS & Anti-inflammatory Drug Discovery

As a key intermediate explicitly cited for use in developing central nervous system agents and anti-inflammatory drugs [1], this compound serves as a direct starting point for library synthesis in these therapeutic areas. The availability of high-purity material with full analytical characterization [2] ensures that the resulting libraries are built on a well-defined, quality-controlled foundation, minimizing confounding variables in biological assays.

Substituent Effect Studies

Given its non-predictable hydrolytic behavior relative to its positional isomers [1], this compound is a valuable subject for fundamental research into substituent effects in non-aromatic nitrogen heterocycles. Procurement of this specific isomer allows for controlled experiments to further elucidate the complex interplay of electronic and steric factors governing the reactivity of this important chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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